Cas no 87-51-4 (3-Indoleacetic acid)
3-Indoleacetic acid Chemical and Physical Properties
Names and Identifiers
-
- Indole-3-acetic acid
- IH-Indole-3-acetic acid
- Heteroauxin
- indol-3-ylacetic acid
- Indole-3-acetic acid IAA
- Indole-3-acetic Acid (1.00353)
- Heterauxin
- Indolyl-3-acetic acid
- Turkey Red Oil
- 3-Indoleacetic acid(IAA)
- 3-Indoleacetic acid
- IAA
- 1H-Indol-3-ylacetic acid
- 2,4-dichlorophenoxyacetic acid
- 3-Indoleaceticacid Solution
- Indole acetic acid
- (1H-indol-3-yl)-acetic acid
- (1H-INDOL-3-YL)ACETIC ACID
- (INDOL-3-YL)ACETIC ACID
- [3H]-Indoleacetic acid
- 1H-i
- 1H-Indole-3-acetic acid
- 3-IAA
- a-Iaa
- alpha-indol-3-yl-aceticacid
- b-Iaa
- INDOLEI-3-ACETIC ACID
- IUPAC
- JAA
- RHIZOPIN
- β-indoleacetic acid
- 3-Indolylacetic acid
- Classical Complement Pathway, Rat, Assay, 1 x 96 det.
- indoleacetic acid
- 2-(1H-Indol-3-yl)acetic acid
- Rhizopon A
- Hexteroauxin
- beta-Indoleacetic acid
- 3-(Carboxymethyl)indole
- indoleacetate
- Acetic acid, indolyl-
- Heteroauxinhexteroauxiniaa
- beta-Indolylacetic acid
- Indolylacetic acid
- omega-Skatole carboxylic acid
- indole-3-acetate
- Kyselina 3-indolyloctova
- Indoleacet
- Indole-3-aceticacid
- Indole-3-acetic acid (8CI)
- 2-(3-Indolyl)acetic acid
- 3-(Carboxymethyl)-1H-indole
- 3-Indolylmethylcarboxylic acid
- Bioenraiz
- GAP
- Noclosan
- NSC 3787
- α-IAA
- β-IAA
- 3-indoleacetate
- (Indol-3-yl)acetate
- MLS001331664
- 2338-19-4
- MLS001332400
- MLS001332399
- 3-Indolylessigsaeure
- MLS001066408
- IES
- 2-(indol-3-yl)ethanoic acid
- 2-(indol-3-yl)ethanoate
- MLSMR
- SMR000471855
- 87-51-4
- 3-Indoleacetic acid,99%
- Indole-3-acetic acid (3-Indoleacetic Acid)
-
- MDL: MFCD00005636
- Inchi: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
- InChI Key: SEOVTRFCIGRIMH-UHFFFAOYSA-N
- SMILES: O=C(CC1C2C(=CC=CC=2)NC=1)O
- BRN: 143358
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063328530 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 53.1
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 175.18
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.1999 (rough estimate)
- Melting Point: 166.0 to 170.0 deg-C
- Boiling Point: 415°C at 760 mmHg
- Flash Point: 171 ºC
- Refractive Index: 1.5460 (estimate)
- Solubility: >26.3 [ug/mL]
- Water Partition Coefficient: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Light sensitive.
- PSA: 53.09000
- LogP: 1.79500
- Decomposition Temperature: 167°C
- Merck: 4964
- Sensitiveness: Light Sensitive
- pka: 4.75(at 25℃)
- Solubility: Soluble in ethanol, acetone and ether, slightly soluble in chloroform, insoluble in water
- Decomposition: 167 ºC
3-Indoleacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8-10-23
- RTECS:NL3150000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:II
- Risk Phrases:R36/37/38
3-Indoleacetic acid Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Indoleacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101072-25g |
3-Indoleacetic acid |
87-51-4 | 98% | 25g |
¥88.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101072-500g |
3-Indoleacetic acid |
87-51-4 | 98% | 500g |
¥624.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101072-5g |
3-Indoleacetic acid |
87-51-4 | 98% | 5g |
¥54.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101072-100g |
3-Indoleacetic acid |
87-51-4 | 98% | 100g |
¥260.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101072-250g |
3-Indoleacetic acid |
87-51-4 | 98% | 250g |
¥390.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I101073-250mg |
3-Indoleacetic acid |
87-51-4 | ,>99% | 250mg |
¥305.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI2061-100g |
3-Indoleacetic acid |
87-51-4 | ≥98% | 100g |
¥430.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI2061-25g |
3-Indoleacetic acid |
87-51-4 | ≥98% | 25g |
¥135.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI2061-5g |
3-Indoleacetic acid |
87-51-4 | ≥98% | 5g |
¥35.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YI2886-1g |
3-Indoleacetic acid |
87-51-4 | ≥98% | 1g |
¥45.00 元 | 2023-09-15 |
3-Indoleacetic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 5
Production Method 6
Production Method 7
1.2 Solvents: Water ; acidified, rt
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 16
Production Method 17
Production Method 18
Production Method 19
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
3-Indoleacetic acid Raw materials
- 2-(1H-indol-3-yl)ethan-1-ol
- Indole
- Indole-3-pyruvic acid
- 2-(1H-indol-3-yl)acetonitrile
- tryptophan
- 3-(carboxymethyl)-1H-indole-2-carboxylic Acid
- Methyl 2-(1H-indol-3-yl)acetate
- L-Tryptophan
- 2-hydroxyacetic acid
- Indole-3-glyoxylic Acid
- 2-(1H-indol-3-yl)acetamide
- 2-(1H-indol-3-yl)acetaldehyde
- 1-acetyl-1H-Indole-3-acetonitrile
- Methyl 1-(ethoxycarbonyl)-1H-indole-3-acetate
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosanoic acid, 1-(chloromethyl)-1,4,7,10,13,16,19,22,25-nonaoxo-
3-Indoleacetic acid Preparation Products
- Indole (120-72-9)
- 1H-indole-3-carboxylic acid (771-50-6)
- 2-(1H-indol-3-yl)acetonitrile (771-51-7)
- 3-Indoleacetic acid (87-51-4)
- Indole-3-carboxaldehyde (487-89-8)
- 2-(1H-indol-3-yl)acetamide (879-37-8)
- 1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (75833-70-4)
- 2-(6-Methoxy-1H-indol-3-yl)acetic Acid (103986-22-7)
3-Indoleacetic acid Suppliers
3-Indoleacetic acid Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
- Natural Products and Extracts Natural Pigments Plant Tissue Extraction
Additional information on 3-Indoleacetic acid
Professional Introduction to 3-Indoleacetic Acid (CAS No. 87-51-4)
3-Indoleacetic acid, with the chemical formula C9H9NO2, is a significant compound in the field of pharmaceuticals and agrochemicals. Its CAS number, CAS No. 87-51-4, identifies it as a well-characterized organic molecule with a rich history of research and application. This compound, belonging to the indole derivative family, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.
The structural uniqueness of 3-Indoleacetic acid lies in its indole ring system, which is a core structural motif found in numerous bioactive natural products and synthetic drugs. The presence of an acetic acid side chain at the 3-position of the indole ring imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a key player in various biochemical pathways.
In recent years, 3-Indoleacetic acid has been extensively studied for its role as a plant hormone, commonly known as auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, root initiation, and fruit development. The discovery of its plant hormone activity has opened up numerous possibilities in agricultural science, particularly in the development of novel plant growth regulators that can enhance crop yield and stress resistance.
Beyond its role in plant biology, CAS No. 87-51-4 has shown promising applications in pharmaceutical research. The indole moiety is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have leveraged these properties to develop derivatives of 3-Indoleacetic acid that exhibit enhanced bioactivity and improved pharmacokinetic profiles. For instance, studies have demonstrated that certain derivatives can modulate signaling pathways involved in cancer cell proliferation and apoptosis.
The synthesis of 3-Indoleacetic acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient production of this compound in high purity, facilitating its use in both academic research and industrial applications. The synthesis often involves multi-step reactions starting from readily available precursors such as indole and acetyl chloride. Catalytic processes have also been optimized to improve yield and reduce environmental impact.
The biological activity of CAS No. 87-51-4 extends beyond plants to include interactions with human cells. Research has highlighted its potential role as a modulator of neurotransmitter systems, suggesting possible applications in the treatment of neurological disorders. Additionally, its ability to interact with various enzymes and receptors has led to investigations into its use as an intermediate in the development of targeted drug therapies.
In the realm of agrochemicals, the use of 3-Indoleacetic acid as a growth promoter has been refined through extensive field trials and molecular studies. Its ability to enhance root development and improve nutrient uptake has made it a popular choice for farmers seeking to optimize crop performance under challenging environmental conditions. Furthermore, its compatibility with other agrochemicals has allowed for synergistic combinations that further improve agricultural productivity.
The environmental impact of using CAS No. 87-51-4 has also been carefully evaluated. Studies have shown that it degrades relatively quickly under natural conditions, minimizing potential long-term ecological risks. This biodegradability is crucial for ensuring that its application in agriculture does not lead to persistent pollution or adverse effects on non-target organisms.
The future prospects for research on 3-Indoleacetic acid are vast and exciting. Ongoing studies aim to uncover new biological functions and develop innovative derivatives with enhanced therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process, leading to faster translation of laboratory findings into practical applications.
In conclusion, CAS No. 87-51-4, or more accurately referred to as 3-Indoleacetic acid, represents a cornerstone compound in both plant science and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an invaluable tool for scientists working across multiple disciplines. As research continues to evolve, the full potential of this remarkable molecule is likely to be realized, leading to groundbreaking advancements in agriculture and medicine.
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